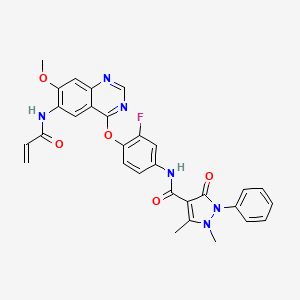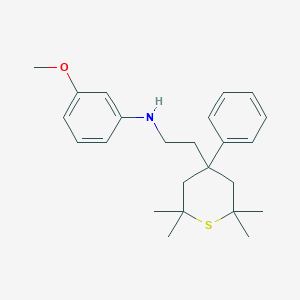
Icmt-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-12 is a compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown potential in various scientific research applications, particularly in the field of cancer research due to its ability to interfere with the function of oncogenic proteins .
Preparation Methods
The synthesis of Icmt-IN-12 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The key synthetic route includes the use of S-adenosyl-L-methionine (AdoMet) as a methyl group donor, which is transferred to the C-terminal isoprenylated cysteine residue of a CaaX protein . This process generates a C-terminal prenylcysteine methyl ester on the protein. The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Icmt-IN-12 primarily undergoes reactions involving methylation, facilitated by the enzyme ICMT. The compound interacts with S-adenosyl-L-methionine (AdoMet) to transfer a methyl group to the target protein . Common reagents used in these reactions include S-farnesylthioacetic acid (FTA) and N-acetyl-S-farnesyl-L-cysteine methylester (AFCME), which serve as substrates and inhibitors in the reaction mechanism . The major product formed from these reactions is the methylated prenylcysteine residue on the target protein .
Scientific Research Applications
Icmt-IN-12 has been extensively studied for its potential in cancer research. It has shown promise in inhibiting the growth and metastasis of various cancer cell lines by targeting the ICMT enzyme . This compound has been particularly effective against glioblastoma, a highly aggressive form of brain cancer, by deactivating the Ras/Raf/Mek/Erk signaling pathway . Additionally, this compound has applications in studying the role of ICMT in other diseases and biological processes, such as cell migration and integrin recycling .
Mechanism of Action
The mechanism of action of Icmt-IN-12 involves the inhibition of the ICMT enzyme, which is responsible for the final step of post-translational prenylation processing of proteins . By inhibiting ICMT, this compound prevents the methylation of the C-terminal isoprenylated cysteine residue, leading to the mislocalization and inactivation of oncogenic proteins such as Ras . This disruption of protein function ultimately affects various cellular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Icmt-IN-12 is unique among ICMT inhibitors due to its specific structure and high potency (IC50 = 0.42 μM) . Similar compounds include cysmethynil, an indole-based ICMT inhibitor, which also targets the ICMT enzyme but has lower water solubility and different pharmacokinetic properties . Other ICMT inhibitors have been developed with varying degrees of effectiveness and solubility, highlighting the need for further optimization to improve their clinical potential .
Properties
Molecular Formula |
C24H33NOS |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenylthian-4-yl)ethyl]aniline |
InChI |
InChI=1S/C24H33NOS/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |
InChI Key |
REMYTDDYDCBLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(S1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


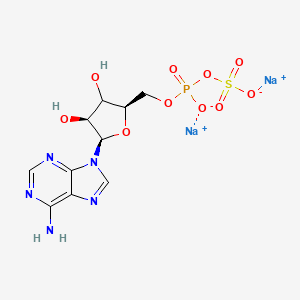
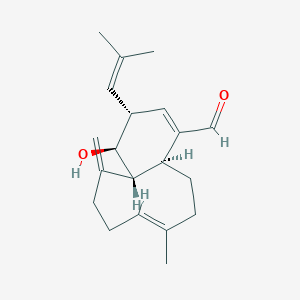
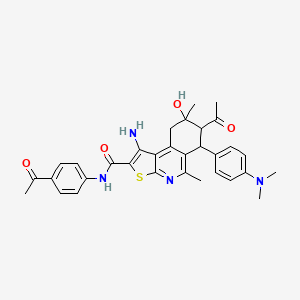
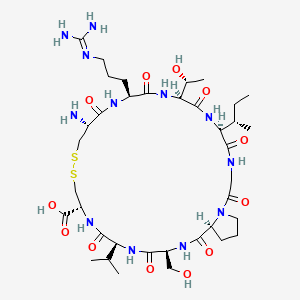
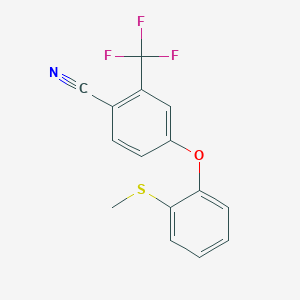
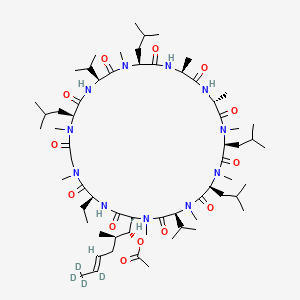
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
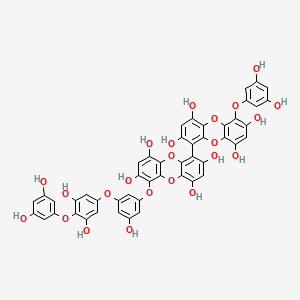
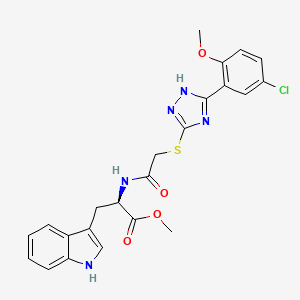
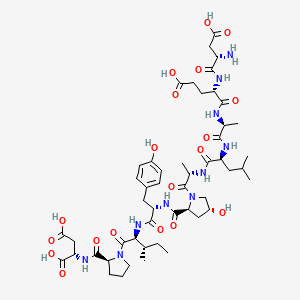
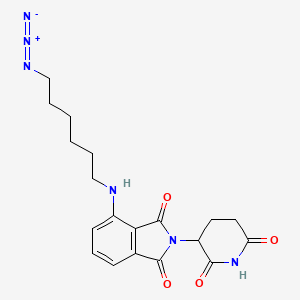
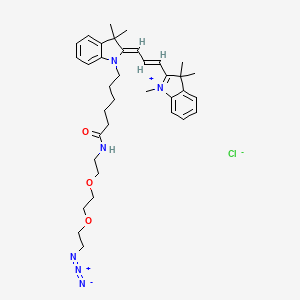
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
